molecular formula C8H16N2 B11765704 6-Methyl-1,6-diazaspiro[3.5]nonane

6-Methyl-1,6-diazaspiro[3.5]nonane

Cat. No.: B11765704
M. Wt: 140.23 g/mol
InChI Key: SHBFGCUTOICZDR-UHFFFAOYSA-N
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Description

6-Methyl-1,6-diazaspiro[3.5]nonane is a bicyclic spiro compound featuring two nitrogen atoms at positions 1 and 6 of the spiro-fused ring system. Its molecular formula is C₉H₁₆N₂, and it exists as a dihydrochloride salt (CAS: 870863-00-6) for enhanced solubility in aqueous media . The spiro architecture imparts conformational rigidity, making it valuable in medicinal chemistry, particularly for targeting sigma receptors (S1R/S2R) and central nervous system (CNS) disorders .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

8-methyl-1,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C8H16N2/c1-10-6-2-3-8(7-10)4-5-9-8/h9H,2-7H2,1H3

InChI Key

SHBFGCUTOICZDR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1)CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,6-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by methylation to introduce the methyl group at the desired position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and methylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,6-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6-Methyl-1,6-diazaspiro[3.5]nonane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methyl-1,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6,6-Dimethyl-1-azaspiro[3.5]nonane

  • Structure : Contains a single nitrogen atom (1-aza) and two methyl groups at position 6.
  • Molecular Formula : C₁₀H₁₉N (MW: 153.26) .
  • Key Differences: The absence of a second nitrogen reduces hydrogen-bonding capacity and basicity compared to 6-Methyl-1,6-diazaspiro[3.5]nonane.

2,7-Diazaspiro[3.5]nonane Derivatives

  • Structure : Nitrogen atoms at positions 2 and 7 (vs. 1 and 6 in the target compound).
  • Pharmacological Relevance: Derivatives like compound 4b (2,7-diazaspiro[3.5]nonane core) exhibit potent S1R agonism in vivo, reversing mechanical hypersensitivity in pain models .
  • Key Differences :
    • The altered nitrogen positions likely affect binding mode to sigma receptors. Molecular modeling suggests that the 2,7-diaza scaffold interacts with S1R’s hydrophobic pocket differently than the 1,6-diaza variant .
    • Functionalization with benzyl or phenylpropane groups modulates subtype selectivity (S1R vs. S2R) .

7-Methyl-7-azaspiro[3.5]nonan-2-ol

  • Structure : A single nitrogen (7-aza) with a hydroxyl group at position 2 and a methyl group at position 7.
  • Applications : Used as a synthetic intermediate for further functionalization, such as esterification or alkylation .

2,6-Diazaspiro[3.5]nonane-6-carboxylic Acid Phenylmethyl Ester

  • Structure : Features a benzyl ester group and carboxylic acid functionality.
  • Molecular Formula : C₁₅H₂₀N₂O₂ (MW: 260.33) .
  • Key Differences :
    • The ester group introduces hydrolytic instability but allows for prodrug strategies.
    • The carboxylic acid moiety enhances water solubility, contrasting with the methyl-substituted 1,6-diaza compound .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Nitrogen Positions Molecular Weight Key Functional Groups Biological Activity
This compound 1,6 156.24 (free base) Methyl, two amines S1R/S2R ligand (potential)
2,7-Diazaspiro[3.5]nonane (4b) 2,7 ~300–400 Benzyl, phenylpropane S1R agonist
6,6-Dimethyl-1-azaspiro[3.5]nonane 1 153.26 Dimethyl Not reported (structural analog)
7-Methyl-7-azaspiro[3.5]nonan-2-ol 7 171.24 Hydroxyl, methyl Synthetic intermediate

Pharmacological Insights

  • Sigma Receptor Selectivity : The 1,6-diaza scaffold’s nitrogen arrangement may favor S2R binding, whereas 2,7-diaza derivatives show S1R agonism .
  • In Vivo Efficacy : Compound 4b (2,7-diaza) demonstrated antiallodynic effects in pain models, suggesting the 1,6-diaza variant could be optimized for similar therapeutic outcomes .

Biological Activity

6-Methyl-1,6-diazaspiro[3.5]nonane is a bicyclic compound notable for its unique spirocyclic structure that incorporates two nitrogen atoms within a nonane framework. With a molecular formula of C8H14N2 and a molecular weight of approximately 140.23 g/mol, this compound has garnered attention for its potential therapeutic properties in various fields, particularly medicinal chemistry.

Chemical Structure and Properties

The compound's structure allows it to interact with biological targets, influencing enzyme activities and receptor interactions. Its methyl group enhances its chemical reactivity, making it a subject of interest in drug development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Recent studies have identified derivatives of diazaspiro compounds as potent inhibitors against the KRAS G12C mutation, a known driver of oncogenic alterations in human cancers. These derivatives have shown promising results in preclinical models, demonstrating dose-dependent antitumor effects .
  • Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor, which is crucial for developing treatments targeting specific metabolic pathways.
  • Receptor Modulation : Interaction studies suggest that this compound can bind to various receptors, potentially modulating their activities and contributing to its therapeutic effects.

The biological activity of this compound is believed to stem from its ability to fit into the binding pockets of target proteins, thereby modulating their activity through inhibition or activation. This interaction can influence various cellular processes, including proliferation and differentiation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUniqueness
1-Methyl-1,6-diazaspiro[3.5]nonaneContains a methyl groupSimilar structure but lacks additional functional groups
1,6-Diazaspiro[3.5]nonaneLacks the methyl groupSimpler structure without additional methyl
1-Methyl-1,6-diazaspiro[3.5]nonanedihydrobromideContains bromide instead of chlorideVariation in halogen affects reactivity
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylateContains a benzyl ester groupDifferent functionalization affecting solubility and reactivity

The structural characteristics confer distinct chemical properties and reactivity patterns that may enhance or inhibit biological activity.

Antitumor Efficacy

In a recent study focusing on KRAS G12C inhibitors derived from diazaspiro compounds, researchers reported that certain derivatives exhibited high metabolic stability and significant antitumor effects in xenograft mouse models. This highlights the potential application of this compound derivatives in cancer therapeutics.

Enzyme Interaction Studies

Further investigations have explored the binding affinities of this compound with various enzymes involved in metabolic pathways. These studies are crucial for elucidating the compound's potential as a therapeutic agent targeting specific diseases.

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